molecular formula C7H3Br2ClO2 B3269007 3,5-Dibromo-4-chlorobenzoic acid CAS No. 501009-13-8

3,5-Dibromo-4-chlorobenzoic acid

Cat. No.: B3269007
CAS No.: 501009-13-8
M. Wt: 314.36 g/mol
InChI Key: ZEFMINSOBLPVSY-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H3Br2ClO2 and its molecular weight is 314.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMINSOBLPVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Halogenated Aromatic Carboxylic Acids in Organic Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms and a carboxyl (-COOH) group. numberanalytics.com The presence of both the electron-withdrawing carboxyl group and the deactivating, yet ortho-, para-directing halogen substituents, imparts unique reactivity to these molecules. They can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. numberanalytics.com

The reactivity of the aromatic ring and the acidity of the carboxyl group are significantly influenced by the nature, number, and position of the halogen atoms. For instance, the acidity of a halogenated benzoic acid is generally increased compared to benzoic acid itself due to the inductive effect of the halogens. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.

Structural Classification and Nomenclature of Polyhalogenated Benzoic Acid Derivatives

Polyhalogenated benzoic acid derivatives are classified based on the number and type of halogen atoms attached to the benzene (B151609) ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The benzene ring is numbered to give the substituents the lowest possible locants, with the carboxyl group typically assigned to position 1. libretexts.org

For "3,5-Dibromo-4-chlorobenzoic acid," the name indicates a benzoic acid core. The prefixes "dibromo" and "chloro" signify the presence of two bromine atoms and one chlorine atom, respectively. The numbers "3,5-" and "4-" specify the positions of these halogen substituents on the benzene ring relative to the carboxyl group at position 1.

ComponentDescription
Parent Structure Benzoic Acid
Substituents Two Bromine atoms, One Chlorine atom
Locants Bromine at C3 and C5, Chlorine at C4

Historical Context and Evolution of Research on Halogenated Benzoic Acid Frameworks

The study of benzoic acid and its derivatives dates back to the 16th century. wikipedia.orgnewworldencyclopedia.org Early industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated benzoic acid byproducts. wikipedia.org This early work laid the foundation for the intentional synthesis and investigation of halogenated benzoic acids.

Over the years, research has evolved from basic synthesis and characterization to exploring the nuanced effects of halogenation on the physical, chemical, and biological properties of these compounds. The development of sophisticated analytical techniques has enabled a deeper understanding of their reaction mechanisms and potential applications. The synthesis of various halogenated benzoic acids has been a subject of interest for their utility as precursors in the preparation of pharmaceuticals and other specialty chemicals. google.com

Significance of 3,5 Dibromo 4 Chlorobenzoic Acid Within Contemporary Chemical Research

While specific research on 3,5-Dibromo-4-chlorobenzoic acid is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis. Halogenated aromatic compounds are frequently used as building blocks for creating more complex molecules through cross-coupling reactions and other transformations. The presence of three halogen atoms offers multiple sites for selective functionalization.

The properties of this compound can be inferred from its chemical structure.

PropertyValue
Molecular Formula C₇H₃Br₂ClO₂ cymitquimica.com
Molecular Weight 314.3585 g/mol cymitquimica.com

The high degree of halogenation in this compound makes it a potentially useful precursor for the synthesis of highly substituted aromatic compounds.

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Chlorobenzoic Acid

The chemical behavior of 3,5-Dibromo-4-chlorobenzoic acid is dictated by the interplay of its two primary functional regions: the carboxylic acid group and the halogenated aromatic ring. The strong electron-withdrawing nature of the bromine and chlorine substituents significantly influences the reactivity of both the carboxyl moiety and the benzene (B151609) ring itself.

Applications of 3,5 Dibromo 4 Chlorobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Contributions to Polymer and Material Science

Design of Supramolecular Materials using its Structural Features

The specific substitution pattern of 3,5-Dibromo-4-chlorobenzoic acid makes it a compelling building block, or "tecton," for the field of crystal engineering and the design of supramolecular materials. Its structural features—a carboxylic acid group and a heavily halogenated aromatic ring—provide a well-defined set of directional, non-covalent interactions that can be exploited to guide the self-assembly of molecules into predictable and robust one-, two-, or three-dimensional networks.

The primary and most dominant interaction is the hydrogen bonding between the carboxylic acid moieties. Like many carboxylic acids, this compound can form a classic hydrogen-bonded R²₂(8) ring motif, where two molecules form a stable dimer. This strong and directional interaction often serves as the primary organizing force, creating a fundamental supramolecular synthon that extends into chains or ribbons.

Furthermore, π-π stacking interactions between the electron-deficient aromatic rings can contribute to the stability of the final supramolecular architecture. The presence of three electron-withdrawing halogen atoms significantly modulates the electronic nature of the phenyl ring, facilitating offset stacking arrangements that are critical for the formation of layered structures. The interplay between strong hydrogen bonding, weaker but highly directional halogen bonding, and diffuse π-π stacking allows for fine control over the resulting solid-state structure. researchgate.netmdpi.com

Interactive Table: Key Supramolecular Interactions of this compound

Interaction TypeParticipating GroupsRole in Supramolecular AssemblyResulting Motif/Structure
Hydrogen Bonding Carboxylic Acid (-COOH)Primary interaction; forms robust dimeric synthons.R²₂(8) homodimer; extends into 1D chains.
Halogen Bonding -Br, -Cl atoms and a Lewis base (e.g., C=O)Secondary interaction; directs the packing of hydrogen-bonded chains.Inter-chain/inter-layer connectivity.
π-π Stacking Aromatic Phenyl RingTertiary interaction; stabilizes layered structures.Offset stacking of aromatic rings.

Utilization in Retrosynthetic Strategies for Diverse Chemical Structures

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comleah4sci.com this compound serves as a valuable starting material or intermediate in retrosynthetic strategies for complex molecules that require a polysubstituted aromatic core. Its utility stems from the differential reactivity of its functional groups: the carboxylic acid and the three halogen atoms.

In a retrosynthetic disconnection, a complex target molecule containing a 2,6-dibromo-4-chloro-substituted phenyl group can be simplified by identifying this compound as the corresponding synthon. The carboxylic acid group is particularly versatile. Through functional group interconversion (FGI), it can be transformed into a wide array of other functionalities either before or after being incorporated into the larger structure. For example, it can be reduced to an alcohol, converted to an acyl chloride for Friedel-Crafts acylations, or transformed into an amide. youtube.com

The bromine atoms are key handles for carbon-carbon bond formation. They are ideal substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the strategic introduction of new aryl, alkyl, or vinyl groups at the 3- and 5-positions of the benzoic acid ring. The chlorine atom is generally less reactive in these coupling reactions than the bromine atoms, allowing for selective, stepwise functionalization of the aromatic ring. A synthetic chemist can first react at the more reactive bromine positions and then, under different reaction conditions, modify the chlorine position.

This hierarchical reactivity makes this compound a powerful building block for synthesizing complex pharmaceuticals, agrochemicals, or materials where a precisely substituted aromatic core is essential for function. The retrosynthetic approach allows chemists to recognize its structural pattern within a larger target and efficiently plan a synthesis that leverages its pre-installed and modifiable functional groups.

Interactive Table: Retrosynthetic Analysis Featuring this compound

Target Molecule TypeKey Retrosynthetic DisconnectionReaction Type ImpliedPrecursor
Biaryl Carboxylic Acids C(aryl)-C(aryl) bondSuzuki or Stille CouplingThis compound
Substituted Benzophenones C(aryl)-C(carbonyl) bondFriedel-Crafts Acylation3,5-Dibromo-4-chlorobenzoyl chloride
Complex Heterocycles C(aryl)-N or C(aryl)-O bondsBuchwald-Hartwig Amination/EtherificationThis compound
Styrenyl Benzoic Acids C(aryl)-C(alkenyl) bondHeck CouplingThis compound

Q & A

Q. What are the optimal synthetic routes for 3,5-dibromo-4-chlorobenzoic acid, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via halogenation of 4-hydroxybenzoic acid derivatives. A common approach involves bromination and chlorination under controlled conditions. For example, refluxing intermediates in polar solvents like DMSO or ethanol, followed by crystallization (e.g., water-ethanol mixtures), can yield the final product. Optimization strategies include:

  • Adjusting stoichiometry of halogenating agents (e.g., Br₂ or Cl₂ sources) to minimize side reactions.
  • Prolonging reflux duration (e.g., 18 hours) to ensure complete substitution .
  • Using glacial acetic acid as a catalyst in condensation reactions with aldehydes to enhance intermediate stability .
    Yield improvements (e.g., 65% in published protocols) often require careful control of cooling rates and solvent removal under reduced pressure .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substitution patterns (e.g., absence of aromatic protons due to bromine/chlorine substitution) .
  • Mass Spectrometry (MS): Confirm molecular weight (295.913 g/mol) via high-resolution MS, referencing NIST Standard Reference Database 69 for validation .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer: Focus on mechanism-driven assays:

  • Enzyme Inhibition Studies: Use fluorescence-based assays to test interactions with target enzymes (e.g., oxidoreductases or hydrolases), leveraging structural analogs like salicylic acid derivatives as positive controls .
  • Cytotoxicity Screening: Employ cell viability assays (e.g., MTT) on cancer cell lines, comparing IC₅₀ values to known inhibitors. Include dose-response curves to identify therapeutic windows .
  • In Silico Modeling: Perform molecular docking using software like AutoDock to predict binding affinities to biological targets, guided by the compound’s IUPAC Standard InChIKey (PHWAJJWKNLWZGJ-UHFFFAOYSA-N) .

Q. What strategies resolve contradictions in reported data on the compound’s physicochemical properties?

Methodological Answer: Address discrepancies (e.g., melting points, solubility) via:

  • Interlaboratory Reproducibility Tests: Collaborate with independent labs to replicate synthesis and characterization under standardized conditions.
  • Thermogravimetric Analysis (TGA): Re-evaluate thermal stability to confirm melting points (reported range: 141–143°C) and decomposition thresholds .
  • Solubility Profiling: Use shake-flask methods with HPLC quantification to measure solubility in varied solvents (e.g., DMSO, ethanol) .

Q. How can researchers functionalize this compound for advanced applications?

Methodological Answer: Derivatization strategies include:

  • Esterification: React with methanol/H₂SO₄ to form methyl esters, enhancing lipid solubility for drug delivery studies .
  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura reactions with aryl boronic acids to introduce bioactive moieties (e.g., fluorophenyl groups) .
  • Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺ or Fe³⁺) to explore catalytic or antimicrobial properties, monitored via UV-Vis and FTIR spectroscopy .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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